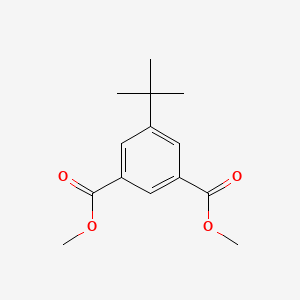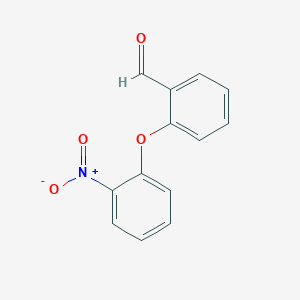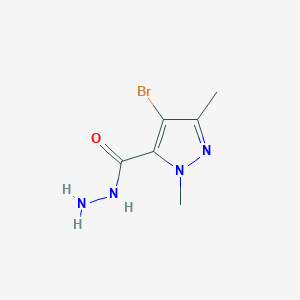
Dimethyl 5-tert-butylisophthalate
Übersicht
Beschreibung
Dimethyl 5-tert-butylisophthalate (DTBP) is a chemical compound used in a variety of scientific and industrial applications, including synthesis of pharmaceuticals, cosmetics, and food additives. It is a colorless, odorless, and flammable liquid, with a molecular weight of 234.27 g/mol. DTBP is an isomer of dimethyl terephthalate, and is used in a variety of applications, including synthesis of pharmaceuticals, cosmetics, and food additives.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Dimethyl 5-tert-butylisophthalate has been utilized in the synthesis and structural characterization of novel compounds. For instance, it was used in the synthesis of bicyclic diacyloxy- and diazaselenuranes, revealing insights into the structural aspects of pincer-type bicyclic chalcogenuranes (Selvakumar et al., 2011).
Polymer Chemistry
In polymer chemistry, this compound is significant in creating terpolymers. Research on Poly(ethylene terephthalate-co-isophthalate-co-5-tert-butylisophthalate) terpolymers compared with poly(ethylene terephthalate) homopolymer showed that these terpolymers have distinct thermal and mechanical properties, such as higher glass-transition temperatures and different crystallization rates (Kint et al., 2003).
Facile Synthesis of Analog Compounds
It has been used for the facile synthesis of ebselen analogs, showcasing its potential as a reactive precursor in organic synthesis. The compound's reactivity with different amines to form ebselen analogs illustrates its versatility in chemical reactions (Selvakumar et al., 2011).
Metal-Organic Frameworks (MOFs)
This compound has been instrumental in the synthesis of metal-organic frameworks (MOFs). For example, its reaction with copper(II) led to a crystal structure that showed promise for applications in MOFs, highlighting the potential of this compound in facilitating the construction of complex molecular architectures (Li et al., 2010).
Gold(I) Chemistry
The compound has also been explored in gold(I) chemistry as a ligand, forming model complexes for macrocyclic gold compounds. This application underlines its utility in creating complex metal-ligand structures that could have various chemical and industrial applications (Wiedemann et al., 2009).
Gas Sorption and Iodine Uptake Studies
In the context of gas sorption, this compound-based MOFs have been studied for their selective gas sorption properties and reversible iodine uptake, suggesting potential applications in gas storage and filtration (Chaudhari et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl 5-tert-butylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)11-7-9(12(15)17-4)6-10(8-11)13(16)18-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEMMBGHLUCOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346942 | |
| Record name | Dimethyl 5-tert-butylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16308-65-9 | |
| Record name | Dimethyl 5-tert-butylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl-5-tert-butylisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)




